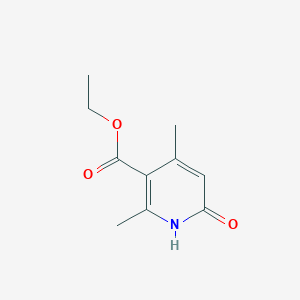

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Descripción general

Descripción

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the CAS Number: 36853-14-2. It has a molecular weight of 195.22 and its IUPAC name is ethyl 2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h5H,4H2,1-3H3,(H,11,12) and the InChI key is XIRRHMRGKFDBIA-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Potential Inhibitor of HIV-1 p7 Nucleocapsid Protein

Scientific Field

Summary of Application

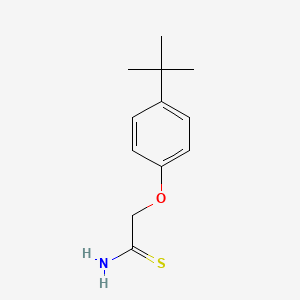

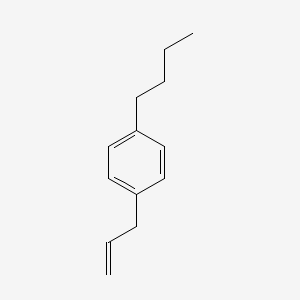

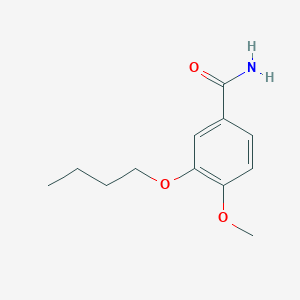

This compound, when grafted with lipophilic n-butyl groups and having suitable ADMET parameters, was selected for molecular docking as a potential inhibitor of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .

Methods of Application

The compound was selected for molecular docking, a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Results or Outcomes

The study suggested that this compound could potentially inhibit the HIV-1 p7 nucleocapsid protein, although further research is needed to confirm this .

Optimization Using DFT Techniques

Scientific Field

Summary of Application

Ethyl-6-methyl-2-oxo-4-(3-(2,4,5- trifluorobenzamido)phenyl)-1,2,3,4 pyrimidine-5- carboxylate, a related compound, was optimized using Density Functional Theory (DFT) techniques .

Methods of Application

The compound was optimized using a traditional B3LYP approach with a 6-31G basis set .

Results or Outcomes

The study used DFT to investigate the effect of electron contact on the improvement of geometrical properties .

Antimicrobial Activity

Scientific Field

Summary of Application

Compounds related to “Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate” have shown good antimicrobial potential .

Methods of Application

The compounds were tested in vitro for their antimicrobial activity .

Results or Outcomes

The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD)

Scientific Field

Summary of Application

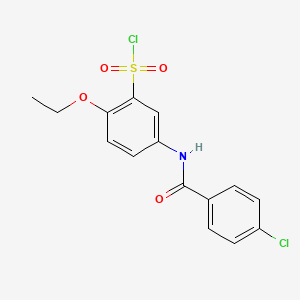

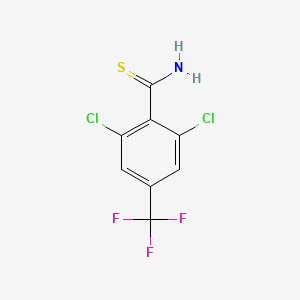

The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .

Methods of Application

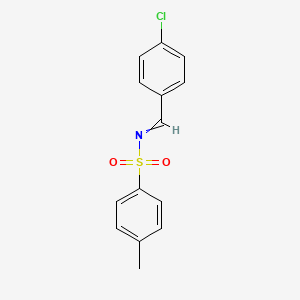

The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one prepared via condensation of the carboxylic acid with ortho-phenylenediamine was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .

Results or Outcomes

The results of molecular docking studies for the obtained series of S-alkyl benzimidazole-thienopyrimidines showed their high affinity to the TrmD isolated from the P. aeruginosa . The highest antimicrobial activity was determined for 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, which also had the highest affinity to the TrmD inhibitor’s binding site according to the docking studies results .

Propiedades

IUPAC Name |

ethyl 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRRHMRGKFDBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382933 | |

| Record name | Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

CAS RN |

36853-14-2 | |

| Record name | Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

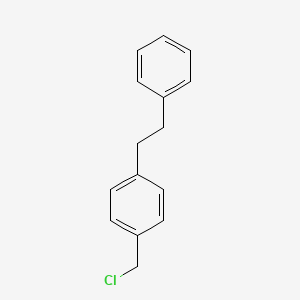

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1607860.png)

![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile](/img/structure/B1607864.png)

![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)